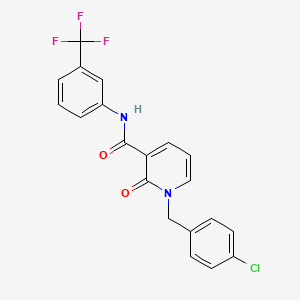

1-(4-chlorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

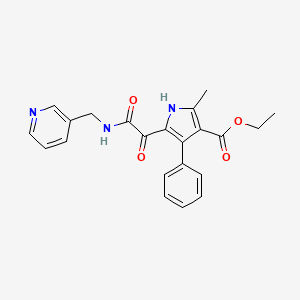

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the chlorobenzyl and trifluoromethylphenyl groups, and the formation of the carboxamide group . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzyl group attached at the 1-position, a carboxamide group at the 3-position, and a trifluoromethylphenyl group attached via a nitrogen atom . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the chlorobenzyl group, the trifluoromethylphenyl group, and the carboxamide group . The pyridine ring, for example, is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its aromaticity, while the trifluoromethyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación

Spectroscopic Investigations

Spectroscopic studies on dihydropyridine derivatives, such as the investigation conducted by Fischer et al. (1988), provide insights into the structural conformation and electronic properties of these compounds. The research highlighted the effective conjugation between the dihydropyridine and carboxamide π-systems, suggesting a transoid conformation in solution for natural coenzymes NADH and NMNH, as well as for model compounds similar in structure to our compound of interest (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis Methodologies

Significant advancements have been made in the synthesis of dihydropyridine derivatives, offering a foundation for the development of compounds with potential biological activities. For instance, the work by Abernathy (1978) on antihypertensive agents and coronary vessel dilators showcases the broad applicability of these synthetic methodologies in creating compounds with significant pharmacological potential, which can be applied to our compound for exploring its therapeutic applications (Abernathy, 1978).

Structural Analysis

Crystal structure analysis, as demonstrated by Zhong et al. (2010), provides detailed insights into the molecular arrangement and stability of dihydropyridine carboxamides. These studies are crucial for understanding the intermolecular interactions that govern the physical and chemical properties of such compounds. The structural elucidation of diflunisal carboxamides by Zhong et al. underscores the significance of X-ray diffraction techniques in the characterization of dihydropyridine derivatives, offering a framework for analyzing compounds with a similar structure to our focus compound (Zhong, Hu, Xia, Jiang, & Chen, 2010).

Direcciones Futuras

Future research could focus on further elucidating the properties and potential applications of this compound. For example, studies could investigate its potential use as a pharmaceutical agent, given the biological activity observed for similar compounds . Additionally, research could explore its synthesis in more detail, potentially leading to more efficient methods for its production .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N2O2/c21-15-8-6-13(7-9-15)12-26-10-2-5-17(19(26)28)18(27)25-16-4-1-3-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJPRNSHZVLREB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)

![[2-({4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2706956.png)

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)

![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2706970.png)

![5-benzyl-3-(3,4-dimethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2706974.png)